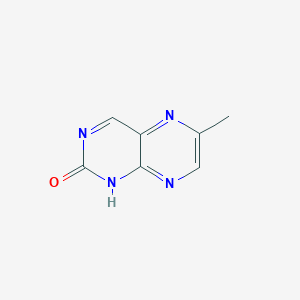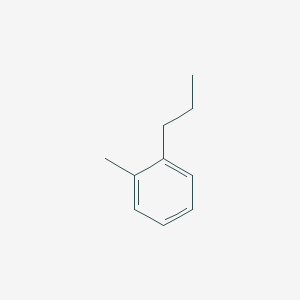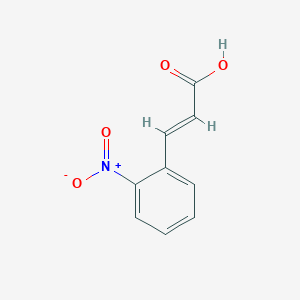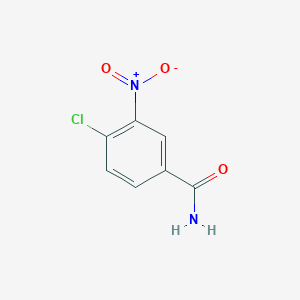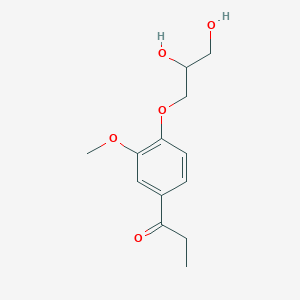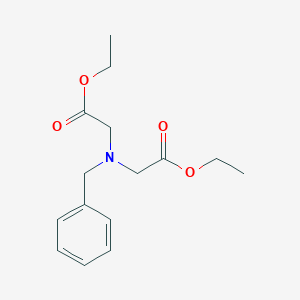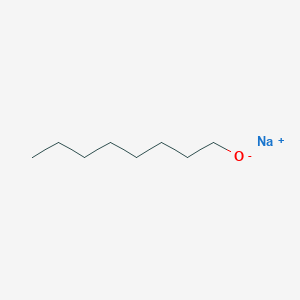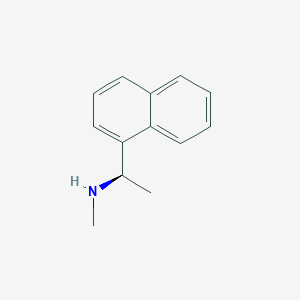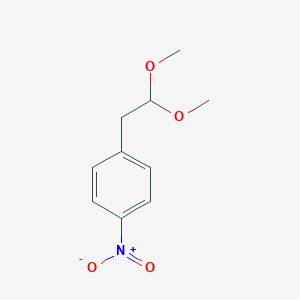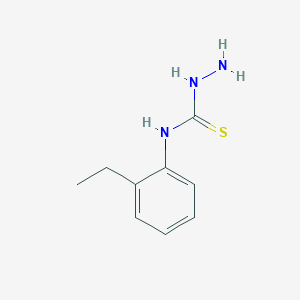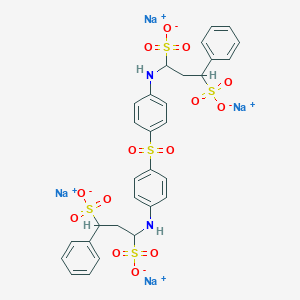
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium is a compound that has been extensively studied in scientific research due to its unique properties. This compound is commonly referred to as THTDMA and is a quaternary ammonium salt.
Mécanisme D'action
The mechanism of action of THTDMA is not fully understood. However, it is believed to act as a competitive inhibitor of various enzymes by binding to the active site of the enzyme. THTDMA has also been shown to form stable complexes with proteins, which can be used to study the protein-ligand interactions.
Effets Biochimiques Et Physiologiques
THTDMA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. THTDMA has also been shown to bind to proteins, which can lead to changes in the protein's conformation and activity.
Avantages Et Limitations Des Expériences En Laboratoire
THTDMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. THTDMA is also a quaternary ammonium salt, which makes it a useful tool for studying protein-ligand interactions. However, THTDMA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of THTDMA. One direction is the development of new synthesis methods that can produce THTDMA in larger quantities and with higher purity. Another direction is the study of THTDMA's potential as a drug candidate for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of THTDMA and its potential applications in various fields of research.
Conclusion
In conclusion, THTDMA is a compound that has been extensively studied in scientific research due to its unique properties. It is a quaternary ammonium salt that has been shown to be a useful tool for studying the biochemical and physiological effects of various compounds. THTDMA has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Further studies are needed to fully understand the mechanism of action of THTDMA and its potential applications in various fields of research.
Méthodes De Synthèse
THTDMA can be synthesized using a variety of methods, including the reaction of 2-oxo-4,5,6,7-tetrahydro-1H-pyrimidine-6-carboxylic acid with trimethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
THTDMA has been extensively studied in scientific research due to its unique properties. It has been found to be a useful tool for studying the biochemical and physiological effects of various compounds. THTDMA is commonly used as a quaternary ammonium salt in various experiments, such as the study of enzyme inhibition and the determination of protein-ligand interactions.
Propriétés
Numéro CAS |
16978-42-0 |
|---|---|
Nom du produit |
(2-(((1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidyl)carbonyl)oxy)ethyl)trimethylammonium |
Formule moléculaire |
C10H16N3O4+ |
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C10H15N3O4/c1-13(2,3)4-5-17-9(15)7-6-8(14)12-10(16)11-7/h6H,4-5H2,1-3H3,(H-,11,12,14,16)/p+1 |
Clé InChI |
WVKGFOLHMRECQI-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1 |
SMILES canonique |
C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1 |
Autres numéros CAS |
16978-42-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





